molecular formula C9H14O B2419165 1-{spiro[3.3]heptan-2-yl}ethan-1-one CAS No. 1447733-26-7

1-{spiro[3.3]heptan-2-yl}ethan-1-one

Cat. No.: B2419165
CAS No.: 1447733-26-7
M. Wt: 138.21
InChI Key: SUKOGCNYFGIBDN-UHFFFAOYSA-N
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Description

1-{spiro[3.3]heptan-2-yl}ethan-1-one is an organic compound characterized by a spirocyclic structure, where a seven-membered ring is fused to a three-membered ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 2-Acetylspiro[3It has been used in the synthesis of sterically constrained amino acids , suggesting that it may interact with biological targets associated with these molecules.

Mode of Action

The specific mode of action of 2-Acetylspiro[3It has been shown to react with dialkyl phosphites . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence pathways associated with these molecules, potentially affecting protein synthesis and function.

Result of Action

The molecular and cellular effects of 2-Acetylspiro[3Its use in the synthesis of sterically constrained amino acids suggests that it may influence the structure and function of proteins, potentially leading to changes in cellular processes.

Biochemical Analysis

Biochemical Properties

. This suggests that it may interact with various enzymes, proteins, and other biomolecules in unique ways.

Molecular Mechanism

. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylspiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with acetylating agents. One common method includes the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: While specific industrial production methods for 2-acetylspiro[3.3]heptane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{spiro[3.3]heptan-2-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted spiro[3.3]heptane derivatives.

Scientific Research Applications

1-{spiro[3.3]heptan-2-yl}ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and resins.

Comparison with Similar Compounds

    Spiro[3.3]heptane: The parent compound without the acetyl group.

    2-Oxa-1-azaspiro[3.3]heptane: A similar spirocyclic compound with an oxygen and nitrogen atom in the ring.

    Bicyclo[1.1.1]pentane: Another small, saturated ring system used as a bioisostere for benzene.

Uniqueness: 1-{spiro[3.3]heptan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure combined with an acetyl functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-spiro[3.3]heptan-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKOGCNYFGIBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2(C1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447733-26-7
Record name 1-{spiro[3.3]heptan-2-yl}ethan-1-one
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